molecular formula C18H32N4O2S B5601043 N-{(3S*,4R*)-1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide

N-{(3S*,4R*)-1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide

Cat. No.: B5601043
M. Wt: 368.5 g/mol
InChI Key: JCCOVSUPCLEHDS-DLBZAZTESA-N
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Description

N-{(3S*,4R*)-1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide is a useful research compound. Its molecular formula is C18H32N4O2S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.22459745 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Synthesis and Characterization

Research has focused on synthesizing and characterizing various sulfonamide derivatives with potential applications in medicinal chemistry and material science. For instance, studies on the synthesis, structure, and biological activity of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes have been conducted to explore their cytotoxic activities for potential therapeutic applications (Fang-Lin Li et al., 2010). Similarly, the exploration of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds as HMG-CoA reductase inhibitors shows the importance of sulfonamide derivatives in developing new pharmaceuticals (M. Watanabe et al., 1997).

Ligand Chemistry and Coordination Compounds

Sulfonamide derivatives also play a critical role in ligand chemistry, where they are used to create complex structures with metals, potentially useful in catalysis and materials science. The study of N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide as prospective ligands for metal coordination highlights the versatility of these compounds in forming various structural motifs (Danielle L Jacobs et al., 2013).

Catalysis and Organic Synthesis

Sulfonamide derivatives are also pivotal in catalysis and organic synthesis, where they can be used as intermediates or catalysts themselves. For example, the synthesis and insecticidal activity of novel pyrazole methanesulfonates reveal how sulfonamide derivatives can be designed for specific biological activities with low mammalian toxicity, demonstrating their potential in agricultural chemistry (B. L. Finkelstein & C. Strock, 1997).

Material Science and Electro-optics

Further, sulfonamide derivatives find applications in material science, particularly in the development of electro-optic materials. Research into strategies for electrooptic film fabrication and the influence of pyrrole-pyridine-based dibranched chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response shows the potential of sulfonamide derivatives in advancing photonic technologies (A. Facchetti et al., 2006).

Properties

IUPAC Name

N-[(3S,4R)-1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O2S/c1-13(2)16-11-22(12-17(16)21-25(3,23)24)10-15-9-19-20-18(15)14-7-5-4-6-8-14/h9,13-14,16-17,21H,4-8,10-12H2,1-3H3,(H,19,20)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCOVSUPCLEHDS-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NS(=O)(=O)C)CC2=C(NN=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)CC2=C(NN=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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